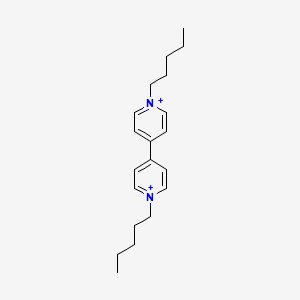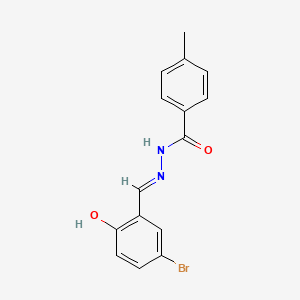![molecular formula C11H10N2O B11706612 3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol](/img/structure/B11706612.png)
3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL is an organic compound with a complex structure that includes both hydrazone and naphthol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL typically involves the reaction of naphthalen-2-ol with hydrazine derivatives under controlled conditions. One common method includes the condensation of naphthalen-2-ol with methanohydrazide in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of 3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL may involve continuous-flow hydrogenation processes using resin-supported palladium catalysts. This method allows for efficient and scalable production of the compound with high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Reactions are typically carried out in solvents like DMF or acetic acid under reflux conditions.
Major Products
Oxidation: Formation of quaternary ammonium cations.
Wissenschaftliche Forschungsanwendungen
3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and pharmaceuticals through catalytic processes.
Wirkmechanismus
The mechanism of action of 3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL involves its interaction with molecular targets through its hydrazone and naphthol functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-2-ol: A simpler compound with similar structural features but lacking the hydrazone group.
Methanohydrazide: Contains the hydrazone functional group but lacks the naphthol moiety.
Uniqueness
Its ability to undergo diverse chemical reactions and form complex structures makes it valuable in various fields of research and industry .
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol |
InChI |
InChI=1S/C11H10N2O/c12-13-7-10-5-8-3-1-2-4-9(8)6-11(10)14/h1-7,14H,12H2/b13-7+ |
InChI-Schlüssel |
PTQHDMHDANBFQB-NTUHNPAUSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C(=CC2=C1)/C=N/N)O |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=NN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)

![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)
![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B11706557.png)
![1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B11706559.png)

![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)



![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11706581.png)


